molecular formula C8H17NO3 B6283354 4,4-dimethoxy-1-methylpiperidin-3-ol CAS No. 94124-53-5

4,4-dimethoxy-1-methylpiperidin-3-ol

Cat. No.: B6283354
CAS No.: 94124-53-5
M. Wt: 175.23 g/mol
InChI Key: MBFJHNYFZXUGJV-UHFFFAOYSA-N
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Description

4,4-dimethoxy-1-methylpiperidin-3-ol is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol It is a piperidine derivative, characterized by the presence of two methoxy groups and a hydroxyl group on the piperidine ring

Preparation Methods

The synthesis of 4,4-dimethoxy-1-methylpiperidin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4,4-dimethoxy-1-methylpiperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position of the piperidine ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4,4-dimethoxy-1-methylpiperidin-3-ol can undergo various chemical reactions, including:

Scientific Research Applications

4,4-dimethoxy-1-methylpiperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethoxy-1-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxy groups play a crucial role in its binding to enzymes and receptors, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4,4-dimethoxy-1-methylpiperidin-3-ol can be compared with other piperidine derivatives, such as:

    4-methoxy-1-methylpiperidin-3-ol: Lacks one methoxy group, which may affect its chemical reactivity and biological activity.

    4,4-dimethoxy-1-ethylpiperidin-3-ol: Has an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.

    4,4-dimethoxy-1-methylpiperidin-2-ol: The hydroxyl group is at a different position, which can influence its interactions with molecular targets. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

94124-53-5

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

4,4-dimethoxy-1-methylpiperidin-3-ol

InChI

InChI=1S/C8H17NO3/c1-9-5-4-8(11-2,12-3)7(10)6-9/h7,10H,4-6H2,1-3H3

InChI Key

MBFJHNYFZXUGJV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)O)(OC)OC

Purity

95

Origin of Product

United States

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